6-Hydroxyquinazolin-4(3H)-one
Overview
Description
6-Hydroxyquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family, which is a class of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities and are used as key intermediates in the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. For instance, 6-Butyl-4-hydroxyquinolin-2-(1H)-one, a derivative of 6-Hydroxyquinazolin-4(3H)-one, was synthesized by heating a malonamide precursor in polyphosphoric acid . Another approach for synthesizing 6-hydroxy-2,4-diaminoquinazolines involved solid-phase synthesis using a dichloroquinazoline intermediate . Additionally, the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one was optimized through a method of mathematical planning, identifying temperature and reaction time as critical factors .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been studied using various spectroscopic techniques. For example, the structure of a novel quinolin-2(1H)-one derivative was confirmed by X-ray crystallography, and its molecular geometry and electronic properties were analyzed using density functional theory (DFT) . Similarly, the structures of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed by elemental analysis, NMR, IR spectroscopy, and X-ray diffraction .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions. Azo coupling reactions were used to synthesize azo disperse dyes from 6-Butyl-4-hydroxyquinolin-2-(1H)-one . Schiff base formation was employed to synthesize novel compounds with antimicrobial activity from 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones . These reactions demonstrate the versatility of quinazolinone derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives have been extensively studied. The solvatochromism of azo disperse dyes derived from quinazolinone was evaluated in various polar solvents, and their ionization constants were determined . The crystal structure analysis provided insights into the intermolecular interactions and confirmed the presence of hydrogen bonding in the molecules . The antimicrobial activity of Schiff bases derived from quinazolinone was assessed, with some compounds showing significant potency .
Scientific Research Applications
Application 1: Synthesis of Quinazolin-4(3H)-ones
- Summary of the Application: Quinazolin-4(3H)-ones are synthesized via a green, simple, and efficient method . This method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .
- Methods of Application or Experimental Procedures: The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP . This method does not require a metal catalyst . It tolerates a broad scope of substrates and could afford a variety of desirable products .
- Results or Outcomes: This synthetic method provides a straightforward strategy for the synthesis of quinazolin-4(3H)-ones . It could afford a variety of desirable products in good to excellent yields .
Application 2: Biological Activity of Quinazolin-4(3H)-ones
- Summary of the Application: Quinazolin-4(3H)-ones have been synthesized and tested for their potential antitumor activity .
- Methods of Application or Experimental Procedures: A number of novel 4-aminoquinazoline derivatives has been synthesized by a four-step synthesis . The structures of the synthesized compounds have been characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .
- Results or Outcomes: Most of the synthesized compounds are characterized by potential antitumor activity against the MKN45 cell line .
Application 2: Biological Activity of Quinazolin-4(3H)-ones
- Summary of the Application: Quinazolin-4(3H)-ones have been synthesized and tested for their potential antitumor activity .
- Methods of Application or Experimental Procedures: A number of novel 4-aminoquinazoline derivatives has been synthesized by a four-step synthesis . The structures of the synthesized compounds have been characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .
- Results or Outcomes: Most of the synthesized compounds are characterized by potential antitumor activity against the MKN45 cell line .
properties
IUPAC Name |
6-hydroxy-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRNXXLTDWMENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388732 | |
Record name | 6-Hydroxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyquinazolin-4(3H)-one | |
CAS RN |
16064-10-1 | |
Record name | 6-Hydroxy-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16064-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-6-hydroxy-4-oxoquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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